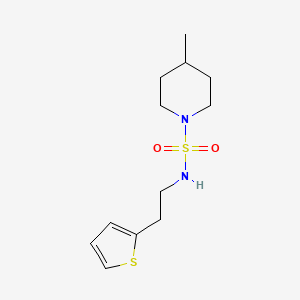![molecular formula C19H23BrN2O5S B7501838 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP was initially developed as an anti-parasitic drug, but later it was found to have psychoactive properties. Due to its stimulant effects, BZP has gained popularity as a recreational drug. However,
Mécanisme D'action
The exact mechanism of action of BZP is not fully understood, but it is believed to act mainly as a dopamine and serotonin reuptake inhibitor. BZP also has affinity for adrenergic receptors, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
BZP has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which leads to its stimulant effects. BZP also increases heart rate, blood pressure, and body temperature. Long-term use of BZP has been associated with neurotoxicity and cardiovascular complications.
Avantages Et Limitations Des Expériences En Laboratoire
BZP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined chemical structure. BZP is also readily available and inexpensive. However, BZP has limitations as a research tool, particularly due to its psychoactive properties. The stimulant effects of BZP may interfere with experimental outcomes and may also pose a risk to researchers handling the compound.
Orientations Futures
There are several possible future directions for research on BZP. One area of interest is the development of BZP derivatives with improved therapeutic properties and reduced side effects. Another area of research is the investigation of the neurotoxic effects of BZP and the underlying mechanisms. Additionally, further studies are needed to determine the safety and efficacy of BZP as an anti-inflammatory, anti-cancer, and anti-viral agent.
Conclusion:
In conclusion, BZP is a synthetic compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. BZP acts as a dopamine and serotonin reuptake inhibitor and has stimulant effects. While BZP has advantages as a research tool, its psychoactive properties pose limitations. Future research on BZP should focus on the development of derivatives with improved therapeutic properties and the investigation of its neurotoxic effects.
Méthodes De Synthèse
BZP can be synthesized in various ways, but the most common method involves the reaction of piperazine with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride and 4-methoxybenzyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified by crystallization or chromatography.
Applications De Recherche Scientifique
BZP has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. BZP has been shown to inhibit the growth of cancer cells in vitro, and it has also been found to reduce the production of pro-inflammatory cytokines in animal models of inflammation. BZP has also been investigated for its potential use as an anti-viral agent, particularly against HIV and herpes simplex virus.
Propriétés
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O5S/c1-25-15-6-4-14(5-7-15)21-8-10-22(11-9-21)28(23,24)19-13-17(26-2)16(20)12-18(19)27-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKYVWSXJSLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)








